molecular formula C13H10ClNO2 B3024568 N-(2-chlorophenyl)-4-hydroxybenzamide CAS No. 62639-20-7

N-(2-chlorophenyl)-4-hydroxybenzamide

Cat. No.: B3024568
CAS No.: 62639-20-7
M. Wt: 247.67 g/mol
InChI Key: JVCCTLINZOCSLG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-hydroxybenzamide: is an organic compound characterized by the presence of a chlorinated phenyl group and a hydroxyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-hydroxybenzoic acid.

    Formation of Amide Bond: The reaction between 2-chloroaniline and 4-hydroxybenzoic acid is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization from ethanol or by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to mix 2-chloroaniline and 4-hydroxybenzoic acid with the coupling reagent.

    Optimization of Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Purification and Isolation: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium at elevated temperatures.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of N-(2-chlorophenyl)-4-benzoylbenzamide.

    Reduction: Formation of N-(2-chlorophenyl)-4-aminobenzamide.

    Substitution: Formation of N-(2-methoxyphenyl)-4-hydroxybenzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-4-hydroxybenzamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.

    N-(2-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(2-chlorophenyl)-4-benzoylbenzamide: Similar structure but with a benzoyl group instead of a hydroxyl group.

Uniqueness

N-(2-chlorophenyl)-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-chlorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCCTLINZOCSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352379
Record name SBB015759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62639-20-7
Record name SBB015759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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